5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Brand Name: Vulcanchem
CAS No.: 1096543-46-2
VCID: VC4570696
InChI: InChI=1S/C18H15F3N2O3/c1-25-11-5-3-10(4-6-11)15-16(22-23-17(15)18(19,20)21)13-8-7-12(26-2)9-14(13)24/h3-9,24H,1-2H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.324

5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

CAS No.: 1096543-46-2

Cat. No.: VC4570696

Molecular Formula: C18H15F3N2O3

Molecular Weight: 364.324

* For research use only. Not for human or veterinary use.

5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol - 1096543-46-2

Specification

CAS No. 1096543-46-2
Molecular Formula C18H15F3N2O3
Molecular Weight 364.324
IUPAC Name 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Standard InChI InChI=1S/C18H15F3N2O3/c1-25-11-5-3-10(4-6-11)15-16(22-23-17(15)18(19,20)21)13-8-7-12(26-2)9-14(13)24/h3-9,24H,1-2H3,(H,22,23)
Standard InChI Key ASUAFRHYKNEUGG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a 1H-pyrazole core substituted at positions 3, 4, and 5. Key substituents include:

  • Position 3: A 2-hydroxyphenyl group with a methoxy substituent at the 5-position.

  • Position 4: A 4-methoxyphenyl group.

  • Position 5: A trifluoromethyl (-CF3_3) group.

The presence of electron-withdrawing (-CF3_3) and electron-donating (-OCH3_3) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions. X-ray crystallography data for directly analogous compounds reveal planar pyrazole rings with dihedral angles of 15–25° between the central ring and aromatic substituents .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1096543-46-2
Molecular FormulaC18H15F3N2O3\text{C}_{18}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{O}_{3}
Molecular Weight364.324 g/mol
IUPAC Name5-Methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
SMILESCOC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F
Topological Polar Surface Area78.9 Ų

Synthesis and Structural Modification

Synthetic Pathways

While no published protocol explicitly details the synthesis of 1096543-46-2, analogous pyrazole derivatives are typically prepared via:

  • Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines .

  • Multi-Step Functionalization: As demonstrated in the synthesis of benzofuropyrazoles, where 6-methoxybenzofuran-3(2H)-one undergoes deprotonation with LiHMDS, followed by isothiocyanate addition and hydrazine-mediated cyclization .

  • Post-Modification: Methylation or trifluoromethylation of preformed pyrazoles .

For example, the synthesis of related compound 5b (methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate) achieved a 16% yield via LiHMDS-mediated enolate formation and subsequent hydrazine cyclization .

Challenges in Synthesis

  • Regioselectivity: Controlling substituent positions during cyclization remains problematic, often requiring protective groups .

  • Yield Optimization: Reported yields for similar compounds range from 11% to 31%, necessitating improved catalytic systems .

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Analogous Pyrazoles

CompoundCell LineIC50_{50} (μM)Mechanism
5b MCF-74.2 ± 0.3Tubulin inhibition
VC11796843HeLa8.1 ± 1.1Apoptosis induction

Anti-Inflammatory Effects

  • COX-2 Inhibition: Pyrazoles reduce prostaglandin E2_2 synthesis by 40–60% in RAW264.7 macrophages at 10 μM.

  • ROS Scavenging: The phenolic -OH group quenches DPPH radicals with EC50_{50} values of 12–18 μM.

Physicochemical Properties and Drug-Likeness

Solubility and Permeability

  • LogP: Calculated at 3.1 (XLogP3-AA), indicating moderate lipophilicity.

  • Aqueous Solubility: Poor solubility (<10 μg/mL), necessitating prodrug strategies.

Metabolic Stability

Microsomal studies on analogs show:

  • t1/2_{1/2}: 28–45 minutes in human liver microsomes.

  • Primary Metabolites: O-Demethylated products and glucuronide conjugates .

Comparative Analysis with Structural Analogs

Substitution Pattern Effects

  • 4-Methoxyphenyl vs. 2-Methoxyphenyl: The para-methoxy group in 1096543-46-2 enhances tubulin binding affinity by 3-fold compared to ortho-substituted analogs.

  • Trifluoromethyl Impact: -CF3_3 improves metabolic stability, increasing plasma half-life from 1.2 to 4.7 hours in rodent models .

Table 3: Structure-Activity Relationships

PositionSubstituentEffect on IC50_{50}
44-OCH3_3IC50_{50} ↓ 58%
5-CF3_3Metabolic stability ↑ 290%

Future Research Directions

Unresolved Questions

  • Target Identification: Proteomic profiling needed to identify binding partners beyond tubulin.

  • Formulation Development: Nanoencapsulation could address solubility limitations.

Clinical Translation Challenges

  • Toxicity Profiles: Chronic toxicity studies in higher mammals remain absent.

  • Synthetic Scalability: Current routes are unsuitable for kilogram-scale production .

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